4,6-Dibromo-5,7-dimethylquinoline

Beschreibung

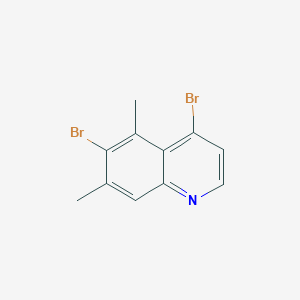

4,6-Dibromo-5,7-dimethylquinoline is a halogenated quinoline derivative featuring bromine atoms at positions 4 and 6, and methyl groups at positions 5 and 5. Brominated quinolines are pivotal in medicinal chemistry and materials science due to their reactivity and bioactivity. The methyl groups enhance steric hindrance and modulate electronic effects, influencing solubility and reactivity .

Eigenschaften

IUPAC Name |

4,6-dibromo-5,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N/c1-6-5-9-10(7(2)11(6)13)8(12)3-4-14-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUDEVAGTCMXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692552-04-7 | |

| Record name | 4,6-dibromo-5,7-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-5,7-dimethylquinoline typically involves the bromination of 5,7-dimethylquinoline. This can be achieved using bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-5,7-dimethylquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Chemistry

4,6-Dibromo-5,7-dimethylquinoline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substituents enhance its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atoms can be replaced by nucleophiles, facilitating the formation of new compounds. |

| Coupling Reactions | It can participate in cross-coupling reactions to form biaryl compounds, which are important in drug discovery. |

Biological Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have highlighted its ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways that control cell proliferation and survival.

Pharmaceutical Applications

Therapeutic Agent Development

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique chemical structure allows it to interact with biological targets effectively, which is crucial for drug development.

Case Study: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to existing chemotherapeutics .

Industrial Applications

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. Its stability under various environmental conditions makes it suitable for industrial applications where colorfastness is essential.

Advanced Materials Development

In materials science, this compound is being researched for its potential use in developing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor material properties for specific applications.

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-5,7-dimethylquinoline involves its interaction with specific molecular targets. The bromine atoms and methyl groups on the quinoline ring influence its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties

Key Observations :

- Substituent Effects: Bromine at positions 4 and 6 in the target compound likely directs electrophilic substitution to positions 3 or 8, while methyl groups at 5 and 7 sterically hinder adjacent sites. This contrasts with 5,7-dibromo analogs (e.g., 5,7-Dibromo-8-methoxyquinoline), where bromines activate the ring for nucleophilic attack at position 8 .

- Electronic Modulation: Methyl groups are electron-donating, slightly activating the quinoline ring, whereas methoxy groups (e.g., in 5,7-Dibromo-8-methoxyquinoline) provide stronger activation, enhancing conjugation .

Crystallographic and Physical Properties

- Crystal Packing: Methyl groups in this compound likely disrupt π-π stacking observed in hydroxylated analogs (e.g., 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride), which form hydrogen-bonded layers .

- Melting/Solubility: While exact data are absent, methylated quinolines (e.g., 2-Bromo-4,7-dimethylquinoline) are typically solids with moderate melting points and solubility in polar aprotic solvents .

Biologische Aktivität

4,6-Dibromo-5,7-dimethylquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of bromine and methyl groups at specific positions on the quinoline ring significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.

- Receptor Interaction : It may bind to receptors that mediate cellular responses, thereby modulating various signaling pathways.

- Antimicrobial Activity : The bromine atoms enhance the compound's lipophilicity, allowing better penetration into bacterial cell membranes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study evaluated its efficacy against several strains, revealing:

- Effective against Staphylococcus aureus : The compound demonstrated potent activity against this common pathogen.

- Activity against Mycobacterium species : It showed effectiveness against Mycobacterium smegmatis and Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. Key findings include:

- Cell Viability Reduction : this compound reduced cell viability in multiple cancer cell lines at submicromolar concentrations.

- Mechanistic Insights : The compound's mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting proliferation by targeting specific oncogenes .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Enzyme inhibition; receptor binding |

| 5,7-Dibromo-8-hydroxyquinoline | Moderate | Moderate | Similar mechanisms |

| 4-Chloro-5-methylquinoline | Low | Moderate | Less effective due to fewer substitutions |

Q & A

Q. What are the standard analytical techniques for characterizing 4,6-Dibromo-5,7-dimethylquinoline, and how are they applied?

- Methodological Answer : Structural elucidation relies on spectroscopic methods:

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

- NMR (¹H/¹³C) : Determines substitution patterns. For example, methyl groups (δ ~2.5 ppm in ¹H NMR) and bromine-induced deshielding in ¹³C NMR .

- Mass Spectrometry (MS) : Confirms molecular weight (M⁺ peaks for C₁₁H₁₀Br₂N) and fragmentation pathways (e.g., loss of Br radicals) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Key methods include:

- Cyclization : Using polyphosphoric acid (PPA) to cyclize enaminones (e.g., 140°C, 5 hours) .

- Halogenation : Direct bromination of quinoline precursors with Br₂ or PBr₃ under controlled conditions .

- POCl₃-Mediated Reactions : For introducing chloro/bromo substituents via reflux in phosphorus oxychloride .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, dipole moments, and ionization potentials. Basis sets like 6-31G(d,p) are recommended for halogens .

- Correlation-Energy Functionals : Apply Colle-Salvetti-type formulas to improve accuracy in atomization energy predictions (average deviation <3 kcal/mol) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar environments .

Q. How do substituent modifications at the 4- and 6-positions influence the biological activity of quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace bromine with smaller halogens (e.g., Cl) or electron-withdrawing groups to modulate kinase inhibition (e.g., CK2 inhibitors like K95 in ).

- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values. Correlate activity with substituent electronegativity and steric bulk .

- Crystallographic Validation : Resolve protein-ligand complexes to identify binding interactions (e.g., halogen bonding with kinases) .

Q. What role does crystallography play in understanding supramolecular interactions in this compound derivatives?

- Methodological Answer :

- Hydrogen Bonding : Identify O–H⋯Cl or N–H⋯O interactions in salts (e.g., 8-hydroxyquinolinium chloride ).

- π-π Stacking : Measure centroid distances (e.g., 3.52–3.78 Å in quinoline rings ).

- C–H⋯π Interactions : Map weak interactions stabilizing crystal packing using Mercury software .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Parameter Calibration : Adjust DFT functionals (e.g., include exact exchange ) or basis sets to match observed NMR shifts.

- Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics (MD) simulations .

- Validation : Cross-check with X-ray structures to confirm bond lengths/angles .

Experimental Design & Optimization

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., Bi(OTf)₃) for cyclization efficiency .

- Temperature Gradients : Optimize reflux conditions (e.g., 80–140°C) to minimize side reactions .

- Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (EtOAc/hexane) .

Q. What strategies are effective in analyzing reaction mechanisms for bromination of quinoline derivatives?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at reaction sites to track regioselectivity (e.g., 5,7-dideuterio derivatives ).

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS .

- Computational Mapping : Use DFT to model transition states and activation barriers for bromine addition .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.